molecular formula C11H22N4 B11730392 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B11730392
M. Wt: 210.32 g/mol
InChI Key: DOJCGGYYGRIYDK-UHFFFAOYSA-N
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Description

The compound [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is a tertiary amine featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. The pyrazole moiety is linked via a methylene bridge to a 3-(dimethylamino)propylamine chain.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-10-11(9-13-15(10)4)8-12-6-5-7-14(2)3/h9,12H,5-8H2,1-4H3

InChI Key

DOJCGGYYGRIYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCCN(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Methylamine with Dimethylaminopropyl Chloride

A primary method involves the nucleophilic substitution of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine with 3-chloro-N,N-dimethylpropan-1-amine. The reaction proceeds in anhydrous tetrahydrofuran (THF) under reflux, catalyzed by potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate alkylation. Typical yields range from 65–75% , with purity dependent on recrystallization or column chromatography.

Key Reaction Conditions

  • Solvent : THF or dichloromethane (DCM)

  • Temperature : 60–80°C

  • Catalyst : K₂CO₃ or triethylamine (TEA)

  • Reaction Time : 12–24 hours

Side products include bis-alkylated amines, which are minimized by maintaining a 1:1 molar ratio of reactants.

Reductive Amination of Pyrazole Aldehyde with Dimethylaminopropylamine

An alternative route employs reductive amination between (1,5-dimethyl-1H-pyrazol-4-yl)methylaldehyde and 3-(dimethylamino)propylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature selectively reduces the imine intermediate, yielding the target compound with 70–80% efficiency .

Optimization Insights

  • pH Control : Acetic acid (1–2% v/v) stabilizes the imine intermediate.

  • Solvent Polarity : Methanol enhances reagent solubility without side reactions.

  • Purification : Silica gel chromatography removes unreacted aldehyde and amine.

Chloride Intermediate Coupling

A third method leverages chlorination of (1,5-dimethyl-1H-pyrazol-4-yl)methanol using thionyl chloride (SOCl₂), followed by nucleophilic displacement with 3-(dimethylamino)propylamine. This two-step process achieves 60–70% overall yield :

  • Chlorination :

    (Pyrazole-CH₂OH)+SOCl₂(Pyrazole-CH₂Cl)+SO₂+HCl\text{(Pyrazole-CH₂OH)} + \text{SOCl₂} \rightarrow \text{(Pyrazole-CH₂Cl)} + \text{SO₂} + \text{HCl}

    Conducted in DCM at 0–5°C to prevent over-chlorination.

  • Amination :

    (Pyrazole-CH₂Cl)+H₂N-(CH₂)₃-N(CH₃)₂Target Compound+HCl\text{(Pyrazole-CH₂Cl)} + \text{H₂N-(CH₂)₃-N(CH₃)₂} \rightarrow \text{Target Compound} + \text{HCl}

    Requires excess amine and TEA to neutralize HCl.

Reaction Optimization and Catalytic Strategies

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate alkylation but increase side reactions. Non-polar solvents like toluene improve selectivity but reduce reaction rates. Optimal temperatures balance kinetic control and thermal stability:

SolventTemperature (°C)Yield (%)Purity (%)
THF657295
DCM406892
Toluene806088

Data adapted from large-scale trials.

Catalytic Enhancements

Lithium diisopropylamide (LDA) enhances alkylation efficiency by generating a stronger nucleophile. In trials, LDA increased yields to 85% but required strict anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve scalability and safety. Key steps include:

  • Mixing Zones : Precise reagent stoichiometry minimizes waste.

  • In-Line Monitoring : FTIR and HPLC ensure real-time quality control.

  • Automated Purification : Simulated moving bed (SMB) chromatography enhances throughput.

Waste Management

Industrial processes recover excess 3-(dimethylamino)propylamine via distillation and neutralize HCl byproducts with NaOH, generating NaCl for disposal.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 2.20 (N(CH₃)₂), δ 3.40 (CH₂-N), and δ 7.05 (pyrazole-H) confirm structure.

  • MS (ESI+) : m/z 247.34 [M+H]⁺.

Purity Standards

Pharmaceutical-grade synthesis requires >99% purity, achieved via preparatory HPLC with a C18 column and methanol/water eluent.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)Scalability
Alkylation7212High
Reductive Amination7818Moderate
Chloride Coupling6510Low

Alkylation offers the best balance of cost and scalability, while reductive amination suits small-scale, high-purity demands .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity arises from its pyrazole ring and primary/secondary amine groups , which participate in nucleophilic, electrophilic, and condensation reactions.

  • Nucleophilic Attack : The amine groups act as nucleophiles, reacting with electrophiles (e.g., alkyl halides, carbonyls) to form new bonds.

  • Electrophilic Substitution : The pyrazole ring’s nitrogen atoms may engage in electrophilic substitution, particularly at the 4-position .

  • Hydrogen Bonding : The amine groups facilitate intermolecular interactions, influencing solubility and stability.

Alkylation Reactions

The pyrazole ring undergoes alkylation at the 4-position via electrophilic substitution. For example:

  • Reagents : Alkyl halides (e.g., CH₃I) in basic conditions.

  • Product : Alkylated pyrazole derivatives.

  • Conditions : Mild temperatures (25–50°C), polar aprotic solvents (e.g., DMF).

Reaction TypeConditionsProduct ExampleCitation
AlkylationCH₃I, K₂CO₃, DMF[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine alkylated at pyrazole-4

Acylation Reactions

The amine groups react with acylating agents (e.g., acyl chlorides):

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Product : Amide derivatives.

  • Conditions : Room temperature, inert solvents (e.g., THF).

Reaction TypeConditionsProduct ExampleCitation
AcylationAcCl, THF(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine

Condensation Reactions

The compound participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes):

  • Example : Formation of imines or Schiff bases under acidic conditions.

  • Conditions : HCl, refluxing ethanol.

Nucleophilic Substitution

The amine groups may displace leaving groups (e.g., -Cl, -Br) in substitution reactions:

  • Reagents : Alkyl halides, crown ethers.

  • Product : Alkylated amine derivatives.

Analytical Methods

3.1 High-Performance Liquid Chromatography (HPLC)
Used to quantify purity and detect reaction intermediates.
3.2 Infrared (IR) Spectroscopy
Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
3.3 Nuclear Magnetic Resonance (NMR)
Provides structural confirmation (¹H and ¹³C NMR).

MethodPurposeKey Observations
HPLCPurity assessmentRetention time correlates with polarity
IRFunctional group identificationAmine stretches (N-H) at ~3300 cm⁻¹
NMRStructural confirmationPyrazole proton signals at δ 7.5–8.5 ppm

Scientific Research Applications

Pharmaceutical Development

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine has been investigated as a potential pharmaceutical intermediate. Its structural features allow it to act as a precursor for synthesizing more complex drug molecules. The pyrazole ring is known for its versatility in drug design, contributing to the development of compounds with diverse pharmacological profiles.

Neurological Effects

Compounds with similar pyrazole scaffolds have been explored for their potential neuroprotective effects. Studies suggest that these compounds may modulate neurotransmitter systems without directly binding to dopamine receptors, indicating a novel mechanism for treating neurological disorders .

Enzyme Interaction Studies

The compound's ability to interact with enzymes positions it as a candidate for biochemical studies. For instance, it may influence enzyme activity through both covalent and non-covalent interactions, impacting metabolic pathways crucial for cellular function .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of pyrazole derivatives suggest that [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine may exhibit activity against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .

Polymer Development

The compound's unique structure allows it to be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or alter thermal properties, making it valuable for industrial applications .

Coatings and Adhesives

Due to its chemical reactivity, [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine can be used in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .

Data Tables

Application AreaSpecific Use CaseReferences
Medicinal ChemistryPharmaceutical intermediate
Anticancer ResearchInhibition of protein kinases
Neurological EffectsModulation of neurotransmitter systems
Enzyme InteractionInfluence on enzyme activity
Antimicrobial PropertiesActivity against pathogens
Polymer DevelopmentSynthesis of specialized polymers
Coatings and AdhesivesFormulation of advanced coatings

Case Study 1: Anticancer Potential

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity through selective inhibition of protein kinases involved in cancer cell growth. This suggests that [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine may share similar mechanisms and warrants further investigation into its anticancer potential.

Case Study 2: Neurological Effects

Research into related pyrazole compounds revealed antipsychotic-like effects without traditional dopamine receptor interactions. This highlights the potential for [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine to influence neurological pathways through alternative mechanisms.

Mechanism of Action

The mechanism of action of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amine Chain Length and Selectivity

Key structural variations among analogues include modifications to the amine chain length and substituents. For example:

  • 3-(Dimethylamino)propylamine derivatives (e.g., compound 9f in ): These exhibit moderate anti-proliferative activity against head and neck squamous cell carcinoma (HNSCC) cell lines. The propylamine chain length balances lipophilicity and hydrogen-bonding capacity, contributing to cellular uptake and target engagement .
  • 3-(Diethylamino)propylamine derivatives (e.g., 9g): Replacement of dimethylamino with diethylamino groups reduces steric hindrance but may decrease solubility, leading to variable activity profiles .
  • 2-(Dimethylamino)ethylamine derivatives (e.g., 9c): Shorter ethylamine chains result in comparable activity to propylamine analogues but with reduced selectivity, highlighting the importance of chain length in optimizing target specificity .
Table 1: Activity and Selectivity of Amine-Substituted Analogues
Compound Substituent Activity (IC₅₀, nM) Selectivity Ratio (AMC-HN4 vs. Other Cells)
9f 3-(Dimethylamino)propylamine ~50–100 3–5
9g 3-(Diethylamino)propylamine >100 2–3
9c 2-(Dimethylamino)ethylamine ~30–50 1–2
9e 2-Morpholinoethylamine >1000 <1

Data extrapolated from and .

Role of Pyrazole Substitution Patterns

The pyrazole ring’s substitution pattern significantly influences electronic and steric properties:

  • 1,5-Dimethylpyrazole (target compound): Methyl groups at the 1- and 5-positions enhance metabolic stability by blocking oxidation sites, as seen in related pyrazole-based inhibitors .

Impact of Acyl/aryl Modifications

Studies on N3-acyl-N5-aryl-3,5-diaminoindazole analogues () reveal that:

  • 4-Ethoxyphenyl substituents improve selectivity over cancer cell lines (e.g., Caki cells) compared to biphenyl groups, likely due to reduced off-target interactions .
  • Morpholine vs. 4-methylpiperazine substitutions : Morpholine-containing derivatives (e.g., 9a ) exhibit higher potency (IC₅₀ ~10 nM) but similar selectivity to 4-methylpiperazine analogues (9b ), suggesting that bulkier substituents may hinder optimal binding .

Key Research Findings

Chain Length and Amine Substitution: Propylamine chains (3 carbons) outperform ethylamine (2 carbons) in balancing activity and selectivity. Diethylamino groups reduce potency compared to dimethylamino, likely due to increased hydrophobicity .

Pyrazole Isomerism : 1,5-Dimethyl substitution (target compound) is preferable for metabolic stability over 1,3-dimethyl isomers, which are more prone to enzymatic degradation .

Substituent Bulk: Bulky groups like morpholinoethylamine (9e) drastically reduce activity, emphasizing the need for compact substituents to avoid steric clashes .

Biological Activity

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine, with the CAS number 1499504-90-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C11_{11}H22_{22}N4_{4}
Molecular Weight: 210.32 g/mol
Structure: The compound features a pyrazole ring and a dimethylamino propylamine moiety, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

  • Antioxidant Properties : Research indicates that pyrazole derivatives exhibit significant antioxidant activities. For instance, compounds structurally related to [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models .
  • Antimalarial Activity : Similar pyrazole derivatives have demonstrated in vitro and in vivo antimalarial activities against resistant strains of Plasmodium falciparum and Plasmodium yoelii. These studies suggest that the compound may inhibit key metabolic pathways in these parasites .
  • Neuroprotective Effects : Some studies have suggested that pyrazole-based compounds can protect neuronal cells from apoptosis induced by mitochondrial dysfunction. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Antioxidant Activity Study Demonstrated that derivatives of the compound effectively reduced oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
Antimalarial Efficacy Showed significant suppression of Plasmodium growth in murine models, with treated mice exhibiting extended survival rates compared to controls .
Neuroprotection Found that the compound could modulate mitochondrial dynamics and prevent apoptosis in neuronal cell lines exposed to harmful agents like CCCP (carbonyl cyanide m-chlorophenylhydrazone) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine, and what are the critical reaction conditions?

  • Synthesis Methodology :

  • Route 1 : React 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base to form intermediates, followed by substitution with 3-(dimethylamino)propylamine .
  • Route 2 : Utilize copper-catalyzed coupling reactions, as demonstrated in analogous pyrazole derivatives. For example, a protocol involving cesium carbonate, copper(I) bromide, and dimethyl sulfoxide (DMSO) at 35°C for 48 hours yields structurally similar compounds with ~17.9% efficiency .
  • Key Conditions :
  • Solvents: Dichloromethane, DMSO.
  • Catalysts: Copper(I) bromide, triethylamine.
  • Temperature: 35–60°C.
  • Purification: Chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for pyrazole methyl groups (δ ~2.1–2.5 ppm) and dimethylamino protons (δ ~2.2–2.8 ppm). For example, in similar compounds, the pyrazole ring protons appear at δ 8.87 (d, J = 2 Hz) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 215) .
    • Crystallography :
  • Use SHELX software for refinement and ORTEP-III for visualizing thermal ellipsoids. High-resolution X-ray diffraction resolves methyl group orientations and confirms stereochemistry .

Q. What are the primary pharmacological applications of this compound in current research?

  • Biological Activity :

  • Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to its chelation potential with metal ions .
  • Antimicrobial Studies : Pyrazole derivatives exhibit activity against bacterial strains (e.g., Staphylococcus aureus) in MIC assays .
  • Neuropharmacology : Structural analogs target neurotransmitter receptors (e.g., serotonin receptors) in in vitro binding assays .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields or byproduct formation, be addressed during preparation?

  • Optimization Strategies :

  • Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)₂) to improve cross-coupling efficiency .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., acetonitrile) to enhance reaction homogeneity .
  • Temperature Control : Gradual heating (e.g., 35°C → 60°C) reduces side reactions like N-alkylation .
    • Byproduct Mitigation :
  • Use scavengers (e.g., polymer-bound thiourea) to remove unreacted amines .

Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

  • Case Study : If NMR suggests a planar pyrazole ring but X-ray data shows puckering:

Validate crystallographic refinement parameters (e.g., check for twinning using SHELXL ).

Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Re-examine NMR spectra under variable-temperature conditions to detect conformational flexibility .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound?

  • Key Modifications :

  • Pyrazole Methyl Groups : Removal reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition increases by ~30%) .
  • Dimethylamino Chain : Lengthening the propyl chain to butyl improves solubility but decreases blood-brain barrier penetration .
    • SAR Table :
ModificationBiological Impact (Example)Source
1,5-Dimethyl substitution↑ Thermal stability, ↓ metabolic degradation
Trifluoromethyl addition↑ Antibacterial activity (MIC: 2 µg/mL)
Morpholine ring incorporation↑ Anticancer potency (IC₅₀: 0.8 µM)

Methodological Notes

  • Synthesis : Prioritize copper-catalyzed routes for scalability but optimize with palladium for higher yields .
  • Characterization : Combine XRD (SHELXL ) with dynamic NMR to resolve flexible substituents.
  • Biological Testing : Use standardized assays (e.g., CLSI guidelines for antimicrobial studies) to ensure reproducibility .

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